2H-Dibenzo[e,g]isoindole

Catalog No.
S843465
CAS No.
235-93-8
M.F
C16H11N
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Dibenzo[e,g]isoindole

CAS Number

235-93-8

Product Name

2H-Dibenzo[e,g]isoindole

IUPAC Name

2H-phenanthro[9,10-c]pyrrole

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C16H11N/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-10-17-9-15(13)16/h1-10,17H

InChI Key

SHNNRQRIBNWMNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CNC=C24

2H-Dibenzo[e,g]isoindole is a polycyclic aromatic compound characterized by its fused isoindole structure, which consists of two benzene rings attached to a five-membered nitrogen-containing ring. The molecular formula of 2H-dibenzo[e,g]isoindole is C16H11NC_{16}H_{11}N and it features a unique arrangement of carbon and nitrogen atoms that contributes to its chemical properties and reactivity. This compound is notable for its potential applications in organic synthesis and materials science due to its distinctive electronic and structural characteristics .

There is no current research available on the mechanism of action of 2H-Dibenzo[e,g]isoindole. This suggests it likely has no known biological function or established role in any specific system [, , ].

  • Due to the limited research on 2H-Dibenzo[e,g]isoindole, its safety profile is unknown. It's advisable to handle it with appropriate laboratory precautions for unknown chemicals until further information becomes available [, , ].
, particularly cycloaddition reactions. Its reactivity is largely attributed to the presence of the isoindole moiety, which can undergo Diels-Alder reactions with dienophiles. For instance, studies have shown that derivatives of 2H-dibenzo[e,g]isoindole can react with maleimides and dimethyl acetylenedicarboxylate to yield cycloadducts with high yields . Additionally, oxidative cyclization methods have been employed to synthesize dibenzo[e,g]isoindol-1-ones, showcasing the versatility of this compound in synthetic chemistry .

The biological activity of 2H-dibenzo[e,g]isoindole and its derivatives has garnered attention for their potential therapeutic applications. Research indicates that compounds containing the isoindole structure exhibit various biological properties, including anticancer and antimicrobial activities. For example, isoindole derivatives have been explored for their ability to inhibit specific enzymes or interact with biological targets, leading to promising results in drug discovery .

Several synthesis methods have been developed for 2H-dibenzo[e,g]isoindole:

  • Scholl-Type Oxidative Cyclization: This method involves the oxidative cyclization of precursor compounds in the presence of oxidizing agents such as PhI(O2CCF3)2 and BF3•OEt2 .
  • Diels-Alder Reactions: The compound can be synthesized via Diels-Alder reactions using appropriate dienophiles, which facilitate the formation of the fused ring system .
  • Cascade Reactions: Recent studies have introduced cascade reactions that involve ring-opening followed by ring-closing mechanisms, allowing for more efficient synthesis of isoindole-based compounds .

2H-Dibenzo[e,g]isoindole has several applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Pharmaceuticals: The biological activity of its derivatives positions them as candidates for drug development targeting various diseases .

Interaction studies involving 2H-dibenzo[e,g]isoindole focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with amino acids and other biomolecules reveal insights into its potential as a drug delivery system or therapeutic agent . Additionally, computational studies have been conducted to predict the interaction energies and mechanisms involved in these processes, enhancing our understanding of its chemical behavior .

Several compounds share structural similarities with 2H-dibenzo[e,g]isoindole. Here are some notable examples:

Compound NameStructure TypeUnique Features
IsoindoleFive-membered ringBasic structure from which dibenzo derivatives derive
Dibenzo[b,e]isoindoleFused ring systemDifferent arrangement leading to distinct properties
Dibenzo[a,c]isoquinolineIsoquinoline derivativeExhibits different reactivity patterns
BenzocyclobuteneCyclobutene derivativeUnique strain effects influencing reactivity

Uniqueness of 2H-Dibenzo[e,g]isoindole: Unlike other similar compounds, 2H-dibenzo[e,g]isoindole features a specific arrangement of benzene rings that enhances its stability and reactivity in cycloaddition reactions. This structural uniqueness allows it to participate in diverse synthetic pathways while exhibiting significant biological activity.

XLogP3

3.7

Wikipedia

2H-Dibenzo[e,g]isoindole

Dates

Modify: 2023-08-16

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